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Compound of Interest

Methyl-(5-methyl-isoxazol-3-YL)-
Compound Name:
amine

cat. No.: B1315126

Disclaimer: This technical guide addresses the biological activity of derivatives of "3-Amino-5-
methylisoxazole" (also known as 5-Methylisoxazol-3-amine, CAS 1072-67-9). Direct research
on the specific N-methylated compound, "Methyl-(5-methyl-isoxazol-3-YL)-amine," is not
extensively available in public literature. The focus of this document is therefore on the well-
documented biological activities of various compounds synthesized from the 3-Amino-5-
methylisoxazole scaffold, which is a key intermediate in pharmaceutical research.[1][2]
Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological
properties, including significant antitubercular, antibacterial, and anticancer activities.[3][4]

Antitubercular Activity

Derivatives of 5-methylisoxazole, particularly 5-methylisoxazole-3-carboxamides, have been
synthesized and evaluated for their potential as antitubercular agents. Several of these
compounds have shown significant inhibitory activity against Mycobacterium tuberculosis.

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series
of 5-methylisoxazole-3-carboxamide derivatives against the H37Rv strain of Mycobacterium
tuberculosis.[5]
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Compound ID Structure MIC (pM)[5]

N-(4-chlorophenyl)-5-
9 methylisoxazole-3- 6.25

carboxamide

N-(2,4-dichlorophenyl)-5-
10 methylisoxazole-3- 3.125

carboxamide

5-methyl-N-(p-tolyl)isoxazole-
13 y ‘p v 6.25
3-carboxamide

5-methyl-N-(4-
14 phenoxyphenyl)isoxazole-3- 3.125

carboxamide

Experimental Protocol: Microplate Alamar Blue Assay
(MABA)

The in vitro antitubercular activity of the synthesized compounds was determined using the
Microplate Alamar Blue Assay (MABA) method.[5]

1. Materials and Reagents:

o Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
e Mycobacterium tuberculosis H37Rv strain.

» 96-well microplates.

e Alamar Blue reagent.

¢ Test compounds and standard drugs (e.g., Isoniazid).

2. Procedure:

 Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook
7H9 broth and its turbidity is adjusted to match a McFarland standard No. 1. This suspension
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is then diluted to achieve a final inoculum concentration.

o Plate Setup: 200 pL of sterile deionized water is added to the outer perimeter wells of the 96-
well plate to prevent dehydration of the medium in the test wells. The inner wells receive 100
uL of the Middlebrook 7H9 broth.

 Serial Dilution: The test compounds are serially diluted directly in the plate. 100 pL of the
compound stock solution is added to the first well of a row, and then a two-fold serial dilution
is performed across the plate.

 Inoculation: 100 pL of the prepared bacterial inoculum is added to each well containing the
test compound and to the growth control wells.

e Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

o Assay Reading: After incubation, 25 uL of Alamar Blue solution is added to each well, and
the plates are re-incubated for 24 hours.

o Result Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a
pink color indicates growth. The MIC is defined as the lowest concentration of the compound
that prevents the color change from blue to pink.[5]

Visualization: MABA Workflow
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Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
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Antibacterial Activity

Various derivatives of 3-Amino-5-methylisoxazole, including Schiff bases and carboxamides,
have been evaluated for their antibacterial properties against both Gram-positive and Gram-
negative bacteria.

Quantitative Data: Antibacterial Activity

The table below presents the MIC values of selected 5-methylisoxazole derivatives against
common bacterial strains.
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Compound ID

Structure

S. aureus
(MIC, pM)

B. subtilis
(MIC, uM)[5]

E. coli (MIC,
HM)[5]

N-(4-
chlorophenyl)-5-
methylisoxazole-
3-carboxamide

6.25

6.25

13

5-methyl-N-(p-
tolyl)isoxazole-3-

carboxamide

6.25

6.25

15

N-(4-
methoxyphenyl)-
5-
methylisoxazole-
3-carboxamide

12.5

125

17

N-(4-
hydroxyphenyl)-5
methylisoxazole-

3-carboxamide

125

125

19

N-(2-
hydroxyphenyl)-5
methylisoxazole-

3-carboxamide

6.25

6.25

20

N-(2-
chlorophenyl)-5-
methylisoxazole-
3-carboxamide

6.25

6.25

Experimental Protocol: Broth Microdilution Method

The antibacterial activity is commonly determined by the broth microdilution method to find the
Minimum Inhibitory Concentration (MIC).[6][7]
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1. Materials and Reagents:

e Mueller-Hinton Broth (MHB).

» Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
o 96-well microtiter plates.

» Test compounds dissolved in a suitable solvent (e.g., DMSO).

» Standard antibiotic (e.g., Ciprofloxacin).

2. Procedure:

e Inoculum Preparation: Prepare an overnight culture of the test bacteria in MHB. Adjust the
turbidity of the culture to match the 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).
Dilute this suspension to achieve a final inoculum of 5 x 10> CFU/mL in each well.[6]

o Plate Preparation: Dispense 100 pL of sterile MHB into all wells of a 96-well plate.

e Compound Dilution: Add 100 pL of the test compound stock solution to the first well of a row.
Perform a two-fold serial dilution by transferring 100 pL from the first well to the subsequent
wells down the row.[6]

e Inoculation: Add 100 uL of the diluted bacterial suspension to each well.

e Controls: Include a growth control (broth + inoculum, no compound) and a sterility control
(broth only).

e Incubation: Incubate the plates at 37°C for 18-24 hours.

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
results in no visible growth (turbidity) in the well.[6]

Visualization: Broth Microdilution Workflow
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Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer (Cytotoxic) Activity

Isoxazole derivatives have been widely investigated for their cytotoxic effects against various

human cancer cell lines. The mechanism of action often involves inducing apoptosis or

arresting the cell cycle.[8][9]
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Quantitative Data: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for

selected isoxazole derivatives against different cancer cell lines.

Compound Class Cancer Cell Line IC50 Value (pM) Reference
Isoxazole-
benzothiazole Colo205 (Colon) 5.04 [10]
derivative (20c)
Isoxazole-
benzothiazole Colo205 (Colon) 5.69 [10]
derivative (20b)
5-methyl-3-
phenylisoxazole-4- B16F1 (Melanoma) 0.079
carboxamide (2e)
Phenyl-isoxazole-

) COX-2 Enzyme 0.013 [11]
carboxamide (A13)
Trifluoromethyl-
) MCF-7 (Breast) 2.63 [12]
isoxazole (29)
Pyrrolo[3,4- .

HeLa (Cervical) 7 pg/mL

dlisoxazole (11)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell viability and cytotoxicity.[13][14]

1. Materials and Reagents:

e Cancer cell lines (e.g., MCF-7, Colo205).

o Complete culture medium (e.g., DMEM with 10% FBS).

e 96-well plates.
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e MTT solution (5 mg/mL in PBS).

e Solubilization solution (e.g., DMSO, acidified isopropanaol).
e Test compounds.

2. Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells
per well and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives
for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control
and a vehicle control.[15]

o MTT Addition: After the incubation period, remove the medium and add 100 pL of fresh
medium and 10 pL of MTT solution to each well.

 Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the
MTT into purple formazan crystals.

e Solubilization: Carefully remove the MTT solution and add 100-150 pL of a solubilization
solution (e.g., DMSO) to each well to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm
using a microplate reader.

o Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value,
the concentration of the compound that inhibits 50% of cell growth, is calculated from the
dose-response curve.

Visualization: MTT Assay Workflow
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Caption: Workflow for the MTT Cytotoxicity Assay.

Mechanisms and Signaling Pathways

Research into the anticancer effects of isoxazole derivatives has pointed towards specific
molecular mechanisms. Certain compounds have been shown to induce apoptosis and cause
cell cycle arrest, particularly at the G2/M phase.[9][10]
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Apoptosis Induction Pathway

One of the key anticancer mechanisms for isoxazole derivatives is the induction of apoptosis
(programmed cell death). This is often achieved by altering the balance of pro-apoptotic (e.g.,
Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are
the executioners of apoptosis.[10]

Visualization: Apoptosis Induction
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Caption: Simplified pathway of apoptosis induction by isoxazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Biological Activity of 3-Amino-5-
methylisoxazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315126#biological-activity-of-methyl-5-methyl-
isoxazol-3-yl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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